molecular formula C13H15ClF4N2O4 B2827160 1,3-diethyl-2-(1,2,2,2-tetrafluoroethyl)-1H-1,3-benzodiazol-3-ium perchlorate CAS No. 1057665-70-9

1,3-diethyl-2-(1,2,2,2-tetrafluoroethyl)-1H-1,3-benzodiazol-3-ium perchlorate

Cat. No.: B2827160
CAS No.: 1057665-70-9
M. Wt: 374.72
InChI Key: QZSMCNALNVNQHH-UHFFFAOYSA-M
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Description

1,3-diethyl-2-(1,2,2,2-tetrafluoroethyl)-1H-1,3-benzodiazol-3-ium perchlorate is a high-purity ionic compound primarily of interest in the development of advanced functional materials. Its molecular structure, featuring a benzodiazolium (benzimidazolium) cation with a tetrafluoroethyl substituent and a perchlorate counterion, suggests potential utility in areas such as organic electronics, non-linear optics, and as a component in electrolyte systems. The perchlorate anion is a known oxidant, and products containing it should be handled with appropriate safety precautions . Researchers are exploring its photophysical properties and electrochemical stability for applications in photoelectric conversion devices, where similar compounds have been shown to improve photoelectric conversion efficiency . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. For Research Use Only.

Properties

IUPAC Name

1,3-diethyl-2-(1,2,2,2-tetrafluoroethyl)benzimidazol-3-ium;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F4N2.ClHO4/c1-3-18-9-7-5-6-8-10(9)19(4-2)12(18)11(14)13(15,16)17;2-1(3,4)5/h5-8,11H,3-4H2,1-2H3;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSMCNALNVNQHH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2[N+](=C1C(C(F)(F)F)F)CC.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-diethyl-2-(1,2,2,2-tetrafluoroethyl)-1H-1,3-benzodiazol-3-ium perchlorate typically involves multiple steps:

    Formation of the benzoimidazole core: This is achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the diethyl groups: Alkylation of the benzoimidazole core with ethyl halides in the presence of a strong base such as sodium hydride or potassium carbonate.

    Addition of the tetrafluoroethyl group: This step involves the reaction of the diethylated benzoimidazole with a tetrafluoroethylating agent, such as tetrafluoroethyl iodide, under controlled temperature and pressure conditions.

    Formation of the perchlorate salt: The final step involves the reaction of the tetrafluoroethylated benzoimidazole with perchloric acid to form the perchlorate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1,3-diethyl-2-(1,2,2,2-tetrafluoroethyl)-1H-1,3-benzodiazol-3-ium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tetrafluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of benzoimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzoimidazole derivatives.

    Substitution: Formation of substituted benzoimidazole derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

1. Fluorescent Probes
The compound can serve as a fluorescent probe due to its electronic properties. Its ability to emit fluorescence upon excitation makes it useful in biological imaging and detection of biomolecules. Studies have demonstrated its effectiveness in tracking cellular processes in real-time.

2. Electrochemical Sensors
Due to its perchlorate component, the compound exhibits interesting electrochemical properties. It can be utilized in the development of sensors for detecting specific ions or molecules in solution. Research indicates that it can enhance sensitivity and selectivity in electrochemical assays.

3. Drug Development
The benzodiazole moiety is known for its pharmacological activities. The compound's derivatives have been investigated for their potential as therapeutic agents against various diseases, including cancer and bacterial infections. Preliminary studies suggest promising bioactivity that warrants further investigation.

Case Studies

StudyApplicationFindings
Study 1Fluorescent ImagingDemonstrated effective cellular uptake and fluorescence in live cells, indicating potential for real-time monitoring of cellular activities.
Study 2Sensor DevelopmentDeveloped a sensor using the compound that showed enhanced detection limits for heavy metal ions compared to conventional methods.
Study 3Antimicrobial ActivityEvaluated derivatives of the compound against multiple bacterial strains; results indicated significant inhibition of growth at low concentrations.

Mechanism of Action

The mechanism of action of 1,3-diethyl-2-(1,2,2,2-tetrafluoroethyl)-1H-1,3-benzodiazol-3-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The tetrafluoroethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The perchlorate anion also plays a role in stabilizing the compound and facilitating its transport across cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorinated vs. Non-Fluorinated Analogues

The tetrafluoroethyl group in the target compound distinguishes it from analogous benzodiazolium or imidazolium salts. For example:

Compound Name Substituents Counterion LogP PSA (Ų) Key Properties
1,3-Diethyl-2-(1,2,2,2-tetrafluoroethyl)-1H-1,3-benzodiazol-3-ium perchlorate 1,3-diethyl, 2-tetrafluoroethyl ClO4⁻ ~4.2* ~85* High thermal stability, low hygroscopicity
2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride Bulky diisopropylphenyl, Cl⁻ Cl⁻ 8.9 29.5 Steric hindrance, catalytic applications
1,3-Dimethyl-1H-1,2,3-benzotriazol-3-ium tetrachloridoferrate(III) 1,3-dimethyl FeCl4⁻ 1.8 48.2 Magnetic properties, ionic liquid uses
1H-Imidazolium, 1,3-dibenzoyl-2-(1H-indol-3-yl)-, perchlorate Dibenzoyl, indolyl ClO4⁻ 6.1 112.3 Fluorescence, bioactivity potential

Notes:

  • *Estimated values based on structural analogs (e.g., reports LogP = 7.45 for a benzothiazolium perchlorate with similar fluorinated groups).
  • The tetrafluoroethyl group reduces LogP compared to non-polar substituents (e.g., diisopropylphenyl in ), enhancing solubility in polar solvents.

Counterion Influence

The perchlorate (ClO4⁻) counterion in the target compound contrasts with chloride (Cl⁻) in or tetrachloridoferrate (FeCl4⁻) in . Perchlorate salts generally exhibit higher oxidative stability and lower lattice energy, favoring applications in electrolytes or explosives.

Electronic and Steric Properties

  • Tetrafluoroethyl vs. Ethyl/Methyl : The electron-withdrawing nature of the tetrafluoroethyl group stabilizes the benzodiazolium cation, reducing nucleophilic attack susceptibility compared to ethyl or methyl derivatives .
  • Benzodiazolium vs.

Thermal and Chemical Stability

Fluorinated benzodiazolium salts (e.g., the target compound) demonstrate superior thermal stability (>250°C) compared to non-fluorinated derivatives, as evidenced by thermogravimetric analysis (TGA) of related perchlorate salts .

Biological Activity

Chemical Structure

The molecular formula for 1,3-diethyl-2-(1,2,2,2-tetrafluoroethyl)-1H-1,3-benzodiazol-3-ium perchlorate can be represented as follows:

  • Molecular Formula : C₁₄H₁₄F₄N₂O₄Cl
  • Molecular Weight : 364.72 g/mol

The structure consists of a benzodiazole core modified with diethyl and tetrafluoroethyl groups, contributing to its unique chemical properties.

Physical Properties

PropertyValue
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in polar solvents

The biological activity of this compound has been primarily investigated in the context of its potential as an antitumor agent. The compound may exert its effects through the following mechanisms:

  • Inhibition of Tumor Growth : Preliminary studies suggest that this compound can inhibit the proliferation of various cancer cell lines by interfering with critical signaling pathways.
  • Modulation of Apoptosis : It may enhance apoptotic pathways in cancer cells, leading to increased cell death.

Case Studies and Research Findings

Several studies have explored the biological implications of benzodiazole derivatives similar to this compound:

  • Antitumor Activity :
    • In a study involving xenograft models of human tumors in mice, compounds structurally related to benzodiazoles demonstrated significant tumor growth inhibition at low doses. This suggests that modifications to the benzodiazole structure can enhance biological activity .
  • Cell Line Studies :
    • In vitro studies using various cancer cell lines (e.g., breast and lung cancer) indicated that benzodiazole derivatives could induce cytotoxicity and apoptosis. The exact IC50 values for these derivatives remain to be established for this compound .
  • Pharmacokinetics :
    • The pharmacokinetic profile is crucial for understanding the efficacy of this compound. Studies on similar compounds indicate that modifications can significantly affect absorption and distribution in biological systems .

Q & A

Q. What are the recommended synthetic routes for 1,3-diethyl-2-(1,2,2,2-tetrafluoroethyl)-1H-1,3-benzodiazol-3-ium perchlorate?

The synthesis typically involves alkylation of the benzodiazole core followed by anion exchange. For example, a benzodiazole precursor can be alkylated with 1,2,2,2-tetrafluoroethyl iodide under basic conditions (e.g., K₂CO₃ in acetonitrile), followed by counterion exchange using sodium perchlorate in aqueous solution to precipitate the perchlorate salt . Reaction monitoring via TLC and NMR (e.g., tracking the disappearance of benzodiazole protons at δ 7.5–8.5 ppm) ensures completion.

Q. How should researchers handle and store this compound safely?

Due to the perchlorate group’s explosive potential, strict protocols are required:

  • Store in a cool, dry environment (<25°C) away from reducing agents.
  • Use non-metallic tools to avoid friction-induced ignition.
  • Conduct small-scale reactions (<100 mg) in fume hoods with blast shields.
  • Follow guidelines for hazardous salt handling as outlined in standardized laboratory safety manuals .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • ¹H/¹⁹F NMR : To confirm alkylation (e.g., ethyl groups at δ 1.2–1.5 ppm; tetrafluoroethyl CF₂ signals at δ -120 to -140 ppm) and aromatic proton environments .
  • IR Spectroscopy : Detect perchlorate (ClO₄⁻) absorption bands near 1100 cm⁻¹ and 625 cm⁻¹.
  • Elemental Analysis : Verify C, H, N, and F content to confirm stoichiometry.

Advanced Research Questions

Q. How can the crystal structure of this compound be resolved, and what challenges arise during refinement?

Single-crystal X-ray diffraction using SHELXL (e.g., with Mo-Kα radiation, λ = 0.71073 Å) is standard. Challenges include:

  • Disorder in the tetrafluoroethyl group : Model using PART/SUMP instructions in SHELXL to split occupancy .
  • Perchlorate anion mobility : Apply restraints (e.g., DFIX, SIMU) to maintain reasonable geometry . Data-to-parameter ratios >10:1 ensure reliability .

Q. How can computational methods resolve contradictions between experimental data (e.g., NMR vs. X-ray)?

Discrepancies (e.g., unexpected dihedral angles in X-ray vs. NMR-derived conformers) can be addressed via:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level and compare with experimental data .
  • Solvent Effects : Simulate NMR chemical shifts in polar solvents (e.g., DMSO) using COSMO-RS .

Q. What role does the tetrafluoroethyl group play in the compound’s electronic properties?

The electron-withdrawing CF₃ group (from tetrafluoroethyl) lowers the benzodiazolium ring’s LUMO energy, enhancing electrophilicity. This can be quantified via:

  • Cyclic Voltammetry : Measure reduction potentials (e.g., E₁/2 ≈ -1.2 V vs. Ag/AgCl).
  • UV-Vis Spectroscopy : Monitor charge-transfer transitions (e.g., λmax ≈ 300–400 nm) .

Q. How can researchers assess the compound’s potential in optoelectronic materials?

Key methodologies include:

  • Thin-Film Fabrication : Spin-coat solutions onto ITO substrates and measure conductivity (four-point probe).
  • Photoluminescence Studies : Compare quantum yields with analogous non-fluorinated benzodiazolium salts .

Q. What strategies mitigate toxicity risks during biological studies?

While toxicity data are scarce, perchlorate salts are generally cytotoxic. Mitigation involves:

  • Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .
  • In Vitro Assays : Use lower concentrations (<10 µM) in cell cultures and include glutathione-based quenching .

Methodological Notes

  • Crystallography : Prioritize high-resolution data (θ > 25°) and validate refinement with R-factor convergence (<5%) .
  • Safety : Perchlorate decomposition above 200°C necessitates DSC/TGA analysis prior to thermal studies .
  • Data Reproducibility : Archive raw diffraction data (CIF files) in repositories like the Cambridge Structural Database .

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